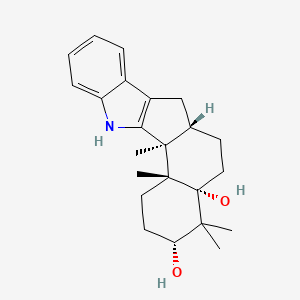
Lecanindole D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lecanindole D is a member of the indole diterpenoid family, which are natural products characterized by a hybrid molecular architecture consisting of an indole nucleus and a diterpenoid moiety. These compounds are known for their diverse biological activities and complex structures .
Vorbereitungsmethoden
The synthesis of Lecanindole D involves several key steps. One common method includes the formation of the indole ring through a Fischer indole synthesis, followed by a series of transformations such as Heck alkylation, epoxidation, and conversion to an allylic alcohol . Industrial production methods often involve the use of heterologous expression systems in fungi to reconstitute the biosynthetic pathway of indole diterpenes .
Analyse Chemischer Reaktionen
Lecanindole D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Lecanindole D has a wide range of scientific research applications. In chemistry, it serves as a platform for developing novel synthetic methods due to its complex molecular architecture. In biology and medicine, it exhibits significant biological activities, including mitosis inhibition and anti-MRSA activity . In the industry, it is used in the development of insecticides and other agricultural products .
Wirkmechanismus
The mechanism of action of Lecanindole D involves its interaction with specific molecular targets and pathways. It is known to inhibit mitosis by interfering with microtubule dynamics, which is crucial for cell division. Additionally, it exhibits anti-MRSA activity by targeting bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Lecanindole D is unique among indole diterpenoids due to its specific structural features and biological activities. Similar compounds include paspalinine, paspaline, and nodulisporic acids, which also belong to the indole diterpenoid family and exhibit similar pharmacological and agricultural profiles . this compound stands out due to its potent mitosis inhibition and anti-MRSA activity .
Eigenschaften
Molekularformel |
C23H31NO2 |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
(1S,12S,15S,17R,20R)-1,16,16,20-tetramethyl-3-azapentacyclo[10.8.0.02,10.04,9.015,20]icosa-2(10),4,6,8-tetraene-15,17-diol |
InChI |
InChI=1S/C23H31NO2/c1-20(2)18(25)10-11-21(3)22(4)14(9-12-23(20,21)26)13-16-15-7-5-6-8-17(15)24-19(16)22/h5-8,14,18,24-26H,9-13H2,1-4H3/t14-,18+,21+,22+,23+/m0/s1 |
InChI-Schlüssel |
QJRNEHJGTLWRJJ-BVYMYZFFSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C([C@@]1(CC[C@@H]3[C@@]2(C4=C(C3)C5=CC=CC=C5N4)C)O)(C)C)O |
Kanonische SMILES |
CC1(C(CCC2(C1(CCC3C2(C4=C(C3)C5=CC=CC=C5N4)C)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


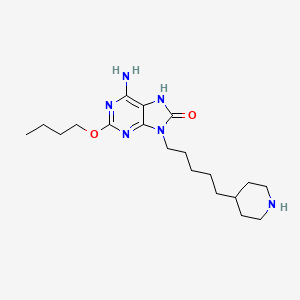
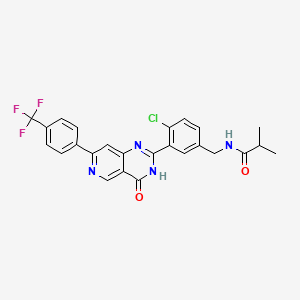
![(2S)-1-[(2S)-2-[(2-azidoacetyl)amino]propanoyl]-N-[(2S)-1-[[(2S)-3-cyclohexyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-4,4-difluoropyrrolidine-2-carboxamide](/img/structure/B10780277.png)
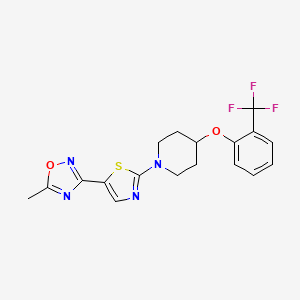
![6-(cyclopropylmethoxy)-5-[2-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B10780291.png)
![3-Methyl-2-[4-(trifluoromethyl)phenyl]-N-[(R)-2-(2-pyridylmethylamino)-5-indanyl]benzamide](/img/structure/B10780292.png)
![(1S,5R)-N-[2-(3-methylisoquinolin-1-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B10780303.png)
![4-[1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B10780313.png)
![2-(1-(4-Chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid](/img/structure/B10780316.png)
![(5S)-5-butyl-9-[1-(4,6-dimethylpyrimidine-5-carbonyl)-4-methylpiperidin-4-yl]-3-(oxan-4-ylmethyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B10780322.png)
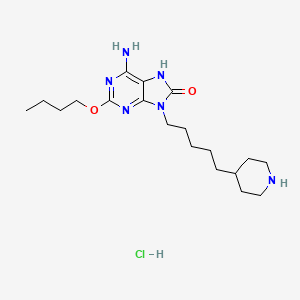
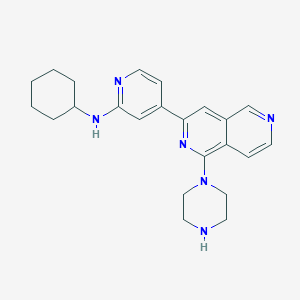
![4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide](/img/structure/B10780334.png)
![2-[[[1-amino-3-(4-nitrophenyl)propyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid](/img/structure/B10780340.png)
